molecular formula C18H17F2N3O2S B2804857 2,6-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide CAS No. 1421461-91-7

2,6-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide

Cat. No.: B2804857
CAS No.: 1421461-91-7
M. Wt: 377.41
InChI Key: WMUJQTQRSCDYJV-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide (CAS 1421461-91-7) is a synthetic small molecule with a molecular formula of C18H17F2N3O2S and a molecular weight of 377.4 g/mol . This benzenesulfonamide-bearing imidazole derivative is of significant interest in medicinal chemistry and oncology research, particularly for investigating new anticancer agents . Heterocyclic compounds like imidazoles are crucial in modern drug design due to their ability to provide potential binding interactions with biological targets and their cyclic nature, which limits structural flexibility and can reduce the entropic penalty of binding . Researchers can utilize this compound to explore its cytotoxic effects against aggressive cancer cell lines. Studies on analogous benzenesulfonamide-imidazole derivatives have demonstrated promising cytotoxicity against triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines, with some closely related compounds showing half-maximal effective concentration (EC50) values in the range of 20.5 ± 3.6 µM against MDA-MB-231 cells and 27.8 ± 2.8 µM against IGR39 cells . These derivatives have also been shown to reduce cell colony formation in both 2D monolayers and 3D tumor spheroid models, which better represent the complex spatial connections found in real tumors compared to traditional monolayer cultures . The presence of the imidazole ring, a functional fragment found in many biomolecules, is beneficial as it can easily bind with various inorganic or organic ions and molecules through noncovalent interactions to form supramolecular complexes with broad medicinal potential . The incorporation of fluorine atoms is a common strategy in drug design to modulate the molecule's physicochemical properties, metabolic stability, and membrane permeability. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes. Researchers should handle this compound with care in a controlled laboratory setting.

Properties

IUPAC Name

2,6-difluoro-N-[3-(2-phenylimidazol-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2S/c19-15-8-4-9-16(20)17(15)26(24,25)22-10-5-12-23-13-11-21-18(23)14-6-2-1-3-7-14/h1-4,6-9,11,13,22H,5,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUJQTQRSCDYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNS(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino-substituted derivative, while coupling reactions could produce more complex biaryl structures .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for drug design, particularly for developing agents with potential anti-inflammatory , antimicrobial , and anticancer properties. Its unique structure allows for modifications that can enhance efficacy against specific targets.

Case Study: Antimicrobial Activity
In vitro studies have demonstrated that 2,6-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide exhibits significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are as follows:

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5019

These results indicate comparable efficacy to standard antibiotics like ceftriaxone .

Biological Studies

The compound can act as a probe to study enzyme interactions and receptor binding due to its structural features. The imidazole ring is known for its ability to coordinate with metal ions and participate in hydrogen bonding, influencing enzyme activity and receptor functions .

Material Science

In material science, the compound's properties make it suitable for developing new materials with specific electronic or optical characteristics. Its difluoro groups enhance lipophilicity, which can improve the material's performance in electronic applications .

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing enzyme activity or receptor function. The difluoro groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with three benzimidazole derivatives from pharmacopeial literature :

Compound Name Core Structure Key Substituents/Functional Groups Molecular Weight (g/mol)*
2,6-Difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide (Target) Benzenesulfonamide 2,6-Difluoro; propyl-linked 2-phenylimidazole ~407.4
1,7′-Dimethyl-2′-propyl-1H,3′H-2,5′-bibenzo[d]imidazole (Compound a) Bibenzimidazole Methyl, propyl groups; fused imidazole rings ~318.4
1-[(2′-Carboxy biphenyl-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazole (Compound b) Benzimidazole Carboxy biphenyl; methyl, propyl groups ~428.5
4′-[(1,7′-Dimethyl-2′-propyl-1H,3′H-2,5′-bibenzo[d]imidazol-3′-yl)methyl]biphenyl-2-carboxamide (Compound c) Bibenzimidazole-carboxamide Biphenyl-carboxamide; methyl, propyl groups ~579.7

*Calculated based on molecular formulas.

Key Observations :

  • The target compound uniquely combines a sulfonamide group with a mono-imidazole ring, distinguishing it from bibenzimidazole derivatives (Compounds a, c). The sulfonamide group enhances solubility in polar solvents compared to carboxy or carboxamide groups in Compounds b and c .
  • Fluorine substitution is absent in the compared compounds, suggesting the target may exhibit superior metabolic stability and altered electronic interactions in biological systems .
Pharmacological Implications
  • Target Compound: The sulfonamide group may target enzymes like carbonic anhydrase, while the imidazole could interact with histamine or cytochrome P450 receptors. Fluorine atoms may reduce off-target effects compared to non-fluorinated analogs .
  • Compound c : The carboxamide and biphenyl moieties imply kinase inhibition or anticancer applications, common in tyrosine kinase inhibitors .
Crystallographic and Computational Studies
  • Structural elucidation of the target compound would likely involve SHELXL for refinement and ORTEP-3 for 3D visualization, as seen in small-molecule crystallography .

Biological Activity

2,6-Difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes a benzenesulfonamide core, difluoro substitutions, and an imidazole moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C₁₈H₁₇F₂N₃O₂S
  • Molecular Weight : 377.4 g/mol
  • CAS Number : 1421461-91-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can participate in hydrogen bonding and metal ion coordination, influencing enzyme activity and receptor functions. The difluoro groups enhance lipophilicity, aiding in cellular penetration and interaction with intracellular targets .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In vitro studies indicate that it exhibits significant antibacterial activity against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for certain bacterial strains range from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5019

Anticancer Activity

Research has also highlighted the compound's potential anticancer effects. Studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to the mitogen-activated protein kinase (MAPK) signaling pathway.

Case Studies

  • Study on Antibacterial Efficacy
    A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound). Results demonstrated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics, suggesting its potential as a lead compound in antibiotic development .
  • Anticancer Research
    Another study focused on the anticancer properties of imidazole-containing compounds. It was found that the target compound induced apoptosis in human cancer cell lines, with IC₅₀ values indicating effective concentrations for therapeutic applications.

Q & A

Basic Question: What are the recommended synthetic routes and purification methods for 2,6-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide?

Answer:
The synthesis typically involves a multi-step approach:

Core Formation : React 2,6-difluorobenzenesulfonyl chloride with a propylamine derivative to form the sulfonamide backbone.

Imidazole Coupling : Introduce the 2-phenyl-1H-imidazole moiety via nucleophilic substitution or copper-catalyzed cross-coupling under inert conditions (e.g., N₂ atmosphere) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Analytical techniques like HPLC and NMR (¹H/¹³C) are critical for verifying structural integrity .

Basic Question: How is the compound characterized structurally, and what analytical tools are essential?

Answer:
Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and imidazole protonation states .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight validation and fragmentation pattern analysis .
  • X-ray Crystallography : For unambiguous 3D structural determination. Software like SHELX is used for refinement, leveraging diffraction data to resolve bond angles and torsional strain in the imidazole-propyl linkage .

Advanced Question: How can researchers optimize reaction yields for the imidazole coupling step?

Answer:
Yield optimization requires addressing common challenges:

  • Catalyst Selection : Screen palladium/copper catalysts (e.g., Pd(OAc)₂ vs. CuI) to enhance coupling efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may increase side reactions; test mixed solvents (e.g., THF/H₂O) .
  • Temperature Control : Gradual heating (60–80°C) minimizes decomposition.
  • Design of Experiments (DoE) : Use factorial designs to identify interactions between variables (e.g., catalyst loading, reaction time) .

Advanced Question: How can contradictory structure-activity relationship (SAR) data for fluorinated sulfonamides be resolved?

Answer:
Contradictions often arise from substituent electronic effects or assay variability. Strategies include:

  • Comparative SAR Studies : Synthesize analogs (e.g., 3,4-difluoro or methoxy-substituted derivatives) to isolate electronic vs. steric contributions .
  • Computational Modeling : Density Functional Theory (DFT) calculations to predict electrostatic potential maps and correlate with bioactivity (e.g., fluorine’s electron-withdrawing effects on sulfonamide acidity) .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature) to minimize variability in enzyme inhibition assays .

Basic Question: What biological activities have been reported for this compound, and how are they screened?

Answer:
Reported activities include:

  • Enzyme Inhibition : Carbonic anhydrase isoforms (e.g., CA-IX/XII) via sulfonamide-Zn²⁺ coordination. Screen using fluorimetric assays with 4-nitrophenyl acetate as a substrate .
  • Antimicrobial Activity : Test against Gram-positive/negative strains (MIC assays) and biofilm formation .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Question: What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfonamide group and enzyme active sites (e.g., CA-IX). Validate with mutagenesis studies .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .

Advanced Question: How does the compound’s stability vary under physiological conditions, and how is this assessed?

Answer:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC. Fluorine substituents enhance stability in acidic environments .
  • Thermal Degradation : TGA/DSC analysis to identify decomposition thresholds.
  • Metabolic Stability : Use liver microsomes (e.g., human S9 fraction) to assess CYP450-mediated oxidation of the imidazole ring .

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